

Application of Nickel Phosphide in Lithium-Ion Batteries: Application Notes and Protocols

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Compound of Interest

Compound Name: Nickel phosphide

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This document provides a comprehensive overview of the application of **nickel phosphide** (Ni-P) materials as advanced anodes for lithium-ion batteries. **Nickel phosphides**, including various stoichiometries like Ni_2P and Ni_{12}P_5 , are gaining significant attention due to their high theoretical specific capacities, which surpass that of conventional graphite anodes.^{[1][2]} However, challenges such as volume expansion during cycling and lower intrinsic conductivity necessitate the development of advanced composite structures to enhance their performance and stability.^{[2][3]} These notes detail the electrochemical performance of various **nickel phosphide**-based materials, provide standardized protocols for their synthesis and testing, and visualize key processes and relationships.

Electrochemical Performance of Nickel Phosphide Anodes

The performance of **nickel phosphide**-based anodes is highly dependent on their composition, morphology, and the presence of conductive additives or coatings. The following table summarizes the key electrochemical performance metrics of various **nickel phosphide** materials from recent studies.

Material	Specific Capacity (mAh g ⁻¹)	Cycling Stability	Rate Capability	Initial Coulombic Efficiency (ICE) (%)	Reference
Ni ₂ P@NC (N-doped Carbon)	750 (initial) at 0.1 A g ⁻¹ , 630 after 150 cycles at 0.1 A g ⁻¹	630 mAh g ⁻¹ retained after 150 cycles at 0.1 A g ⁻¹ , 170 mAh g ⁻¹ after 6000 cycles at 5 A g ⁻¹	130 mAh g ⁻¹ at 10 A g ⁻¹	~61.8 (in SIBs)	[3] [4]
Amorphous Ni ₂ P (a-Ni ₂ P)	942.6 (initial discharge), 573.2 (reversible charge) at 0.5 C	351.5 mAh g ⁻¹ retained after 50 cycles	Superior to crystalline Ni ₂ P	~60.8	[5]
Crystalline Ni ₂ P (c-Ni ₂ P)	974.9 (initial discharge), 526.8 (reversible charge) at 0.5 C	262.9 mAh g ⁻¹ retained after 50 cycles	-	~54.0	[5]
Ni ₂ P Films	~398.5 (reversible discharge)	91.4% capacity retention after 50 cycles	-	-	[6]
Ni ₂ P/NPC (N,P co-doped Carbon)	377.7 at 0.1 A g ⁻¹	301.8 mAh g ⁻¹ retained after 200 cycles at 0.5 A g ⁻¹ (80.7% retention)	187.5 mAh g ⁻¹ at 5 A g ⁻¹	-	[1]

Ni ₁₂ P ₅ in Carbon Fibers	600 over 200 cycles	Stable for over 200 cycles	-	-	[7][8]
Nickel Vanadium Oxyphosphide	1345 (initial discharge)	442 mAh g ⁻¹ retained after 200 cycles at 0.1 A g ⁻¹	359 mAh g ⁻¹ at 1.0 A g ⁻¹	58.39	[9]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of **nickel phosphide**-based anode materials. The following protocols are compiled from various successful studies.

Protocol 1: Synthesis of N-doped Carbon-coated Ni₂P Nanorod Arrays (Ni₂P@NC)

This protocol is based on a simple pyrolysis method reported for synthesizing Ni₂P@NC from nickel foam and an ionic resin.[3]

Materials:

- Nickel foam
- Nitrogen- and phosphorus-containing ionic resin
- Argon gas

Procedure:

- Place the ionic resin in a quartz boat.
- Lay a sheet of nickel foam on top of the resin.
- Heat the setup in a tube furnace under an argon atmosphere.

- The pyrolysis process leads to the in-situ growth of N-doped carbon-coated Ni₂P nanorod arrays on the nickel foam.

Protocol 2: Synthesis of Amorphous and Crystalline Ni₂P Nanoparticle Clusters

This protocol describes a method to synthesize Ni₂P with controlled crystallinity by adjusting precursor concentrations.^[5]

Materials:

- Nickel acetylacetonate
- Trioctylphosphine (TOP)

Procedure:

- Prepare nickel-trioctylphosphine (Ni-TOP) solutions with varying concentrations of nickel acetylacetonate.
- For amorphous Ni₂P (a-Ni₂P): Use a high concentration of the Ni-TOP solution (e.g., 0.714 M) and conduct the thermal decomposition at a limited temperature (~290 °C).
- For crystalline Ni₂P (c-Ni₂P): Use a lower concentration of the Ni-TOP solution (e.g., 0.357 M) which allows for a reaction temperature of approximately 315 °C.
- The thermal decomposition of the nickel-surfactant complex yields the respective Ni₂P nanoparticle clusters.

Protocol 3: Electrode Preparation and Electrochemical Testing

This is a general protocol for fabricating and testing coin cells with **nickel phosphide**-based anodes.

Materials:

- Synthesized **nickel phosphide** active material

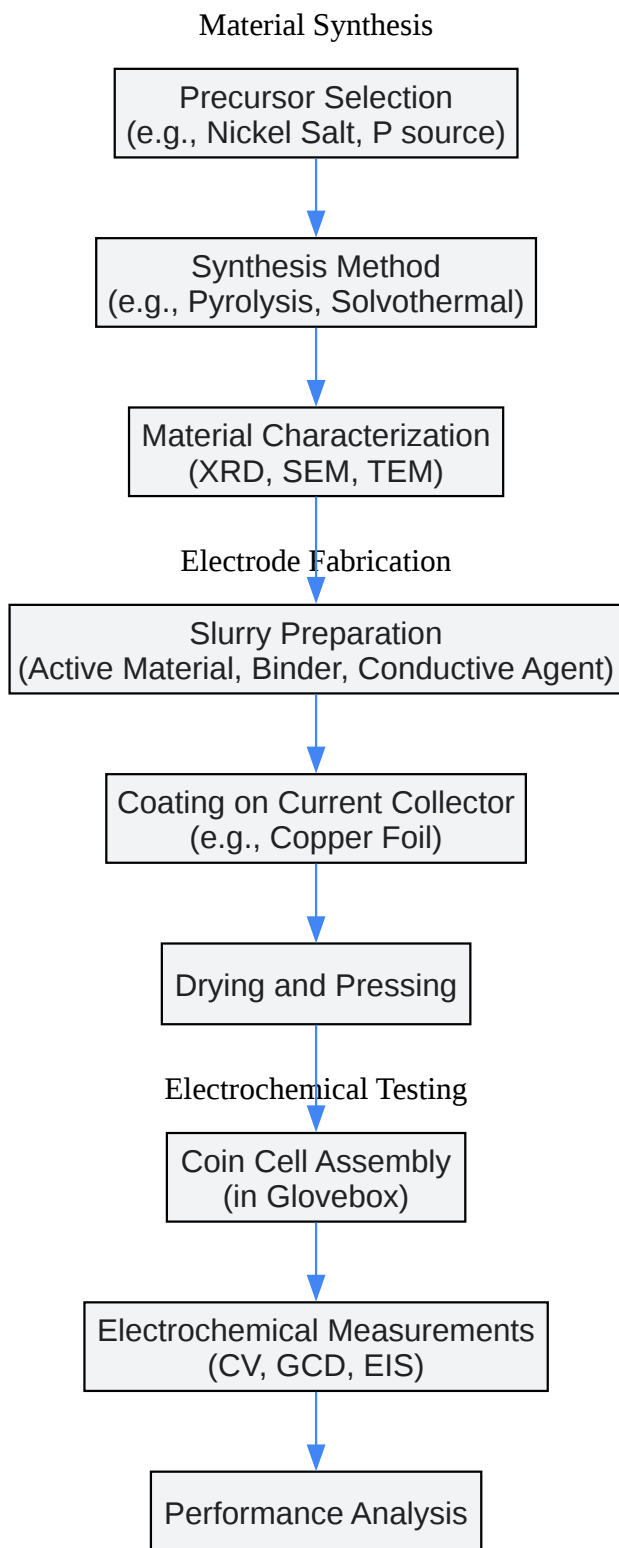
- Conductive agent (e.g., carbon black)
- Binder (e.g., polyvinylidene fluoride - PVDF)
- N-methyl-2-pyrrolidone (NMP) solvent
- Copper foil (current collector)
- Lithium metal foil (counter and reference electrode)
- Celgard separator
- Electrolyte (e.g., 1 M LiPF_6 in a mixture of ethylene carbonate and dimethyl carbonate)

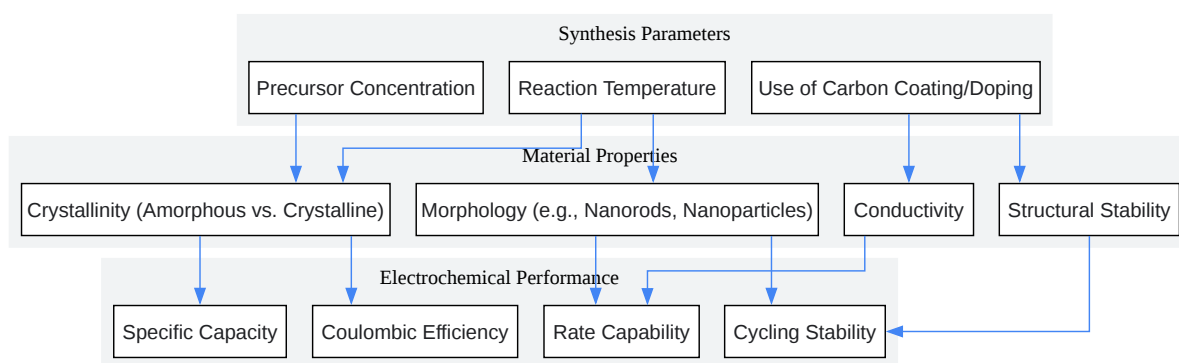
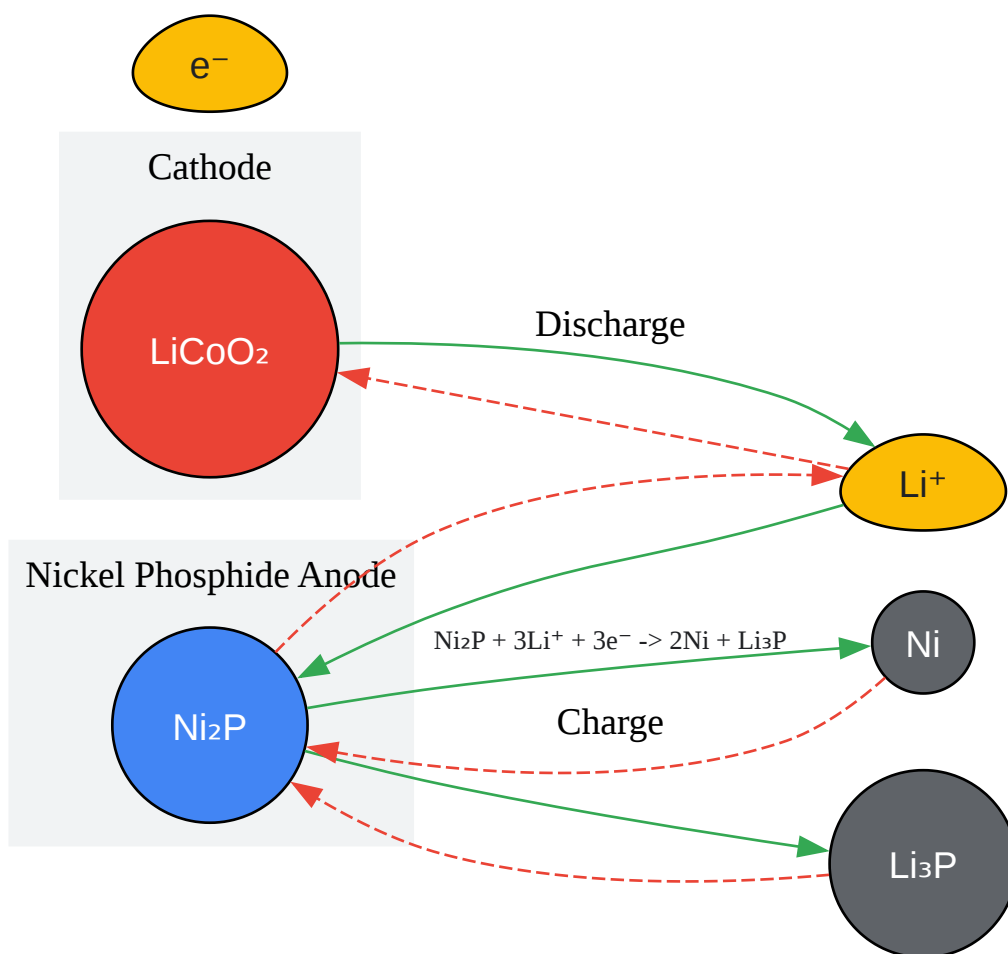
Procedure:

- Slurry Preparation: Mix the active material, conductive agent, and binder in NMP to form a homogeneous slurry.
- Electrode Casting: Coat the slurry onto a copper foil and dry it in a vacuum oven.
- Cell Assembly: Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox using the prepared electrode as the working electrode, lithium foil as the counter/reference electrode, a Celgard separator, and the electrolyte.
- Electrochemical Measurements:
 - Cyclic Voltammetry (CV): Perform CV scans to identify the redox reactions.
 - Galvanostatic Charge-Discharge: Cycle the cells at various current densities to evaluate specific capacity, coulombic efficiency, and cycling stability.
 - Electrochemical Impedance Spectroscopy (EIS): Conduct EIS to analyze the charge transfer resistance.

Visualizations

The following diagrams illustrate key experimental and mechanistic aspects of applying **nickel phosphide** in lithium-ion batteries.





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